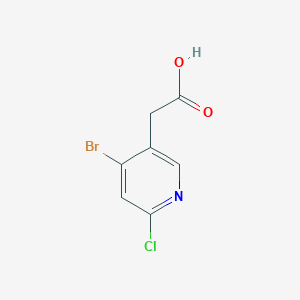
4-Bromo-2-chloropyridine-5-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloropyridine-5-acetic acid is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with an acetic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloropyridine-5-acetic acid typically involves multi-step organic reactions. One common method includes the halogenation of pyridine derivatives followed by the introduction of the acetic acid group. For instance, starting with 2-chloropyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The acetic acid group can then be introduced through carboxylation reactions using appropriate reagents like carbon dioxide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity. The choice of solvents, temperature control, and reaction time are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloropyridine-5-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-chloropyridine-5-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloropyridine-5-acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The presence of halogen atoms can influence its binding affinity and specificity towards molecular targets. The acetic acid group can also play a role in its solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloropyridine-4-carboxaldehyde
- 2-Bromo-5-chloropyridine
- 5-Bromo-2-chloropyrimidine
Uniqueness
4-Bromo-2-chloropyridine-5-acetic acid is unique due to the specific positioning of the bromine, chlorine, and acetic acid groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in specific synthetic applications and research studies.
Properties
Molecular Formula |
C7H5BrClNO2 |
|---|---|
Molecular Weight |
250.48 g/mol |
IUPAC Name |
2-(4-bromo-6-chloropyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H5BrClNO2/c8-5-2-6(9)10-3-4(5)1-7(11)12/h2-3H,1H2,(H,11,12) |
InChI Key |
RINLCIYDAOOSBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)CC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















